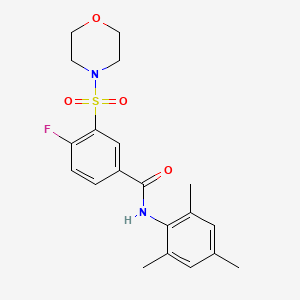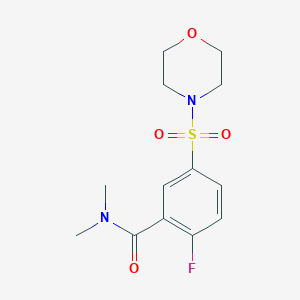![molecular formula C17H17ClN2O B5727932 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, also known as CPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which are widely used in various fields such as polymer chemistry, biotechnology, and pharmaceuticals. CPAA has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide involves the inhibition of certain enzymes and receptors in the body. Specifically, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to inhibit the activity of certain receptors such as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential applications in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide is its unique biochemical and physiological effects, which make it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation. Additionally, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has not yet been extensively studied for its potential side effects, which could limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide. One area of interest is the development of new synthesis methods that are more efficient and scalable, which could make 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide more widely available for research. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide and its potential applications in the treatment of various diseases. Another area of interest is the development of new analogs of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide that exhibit improved potency and selectivity, which could lead to the development of new drugs with unique therapeutic properties.
合成法
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-chlorobenzaldehyde and N-(4-dimethylamino)phenylacrylamide. This reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The resulting product can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. One of the main areas of research has been its mechanism of action, which is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)16-9-7-15(8-10-16)19-17(21)11-6-13-4-3-5-14(18)12-13/h3-12H,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRBFBUJAQUSCQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)